1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride 1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1189462-86-9
VCID: VC6166399
InChI: InChI=1S/C11H13N3.2ClH/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14;;/h2-6,8H,7,12H2,1H3;2*1H
SMILES: CC1=CC=C(C=C1)CN2C=C(C=N2)N.Cl.Cl
Molecular Formula: C11H15Cl2N3
Molecular Weight: 260.16

1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride

CAS No.: 1189462-86-9

Cat. No.: VC6166399

Molecular Formula: C11H15Cl2N3

Molecular Weight: 260.16

* For research use only. Not for human or veterinary use.

1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine dihydrochloride - 1189462-86-9

Specification

CAS No. 1189462-86-9
Molecular Formula C11H15Cl2N3
Molecular Weight 260.16
IUPAC Name 1-[(4-methylphenyl)methyl]pyrazol-4-amine;dihydrochloride
Standard InChI InChI=1S/C11H13N3.2ClH/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14;;/h2-6,8H,7,12H2,1H3;2*1H
Standard InChI Key SZCVCXFRGGHBGE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C=C(C=N2)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[(4-methylphenyl)methyl]pyrazol-4-amine dihydrochloride, reflects its substitution pattern:

  • A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) serves as the core structure.

  • A 4-methylbenzyl group (CH2C6H4-4-CH3-\text{CH}_2\text{C}_6\text{H}_4\text{-}4\text{-CH}_3) is attached to the N1 position of the pyrazole.

  • An amine group (NH2-\text{NH}_2) is located at the C4 position of the pyrazole, forming a dihydrochloride salt via protonation .

The canonical SMILES representation is CC1=CC=C(C=C1)CN2C=C(C=N2)N.Cl.Cl, illustrating the connectivity of atoms .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H15Cl2N3\text{C}_{11}\text{H}_{15}\text{Cl}_2\text{N}_3
Molecular Weight260.16 g/mol
AppearanceSolid
XLogP3-AA (Partition Coefficient)1.6 (free base)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3

Spectral Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum of the free base (prior to hydrochloride formation) would show signals for the aromatic protons of the pyrazole (δ 7.5–8.5 ppm), the methylbenzyl group (δ 2.3 ppm for the methyl group; δ 4.5 ppm for the benzylic CH2-\text{CH}_2-), and the amine protons (δ 5.0–6.0 ppm) .

  • Mass Spectrometry: The ESI-MS would display a molecular ion peak at m/z 187.24 for the free base (C11H13N3\text{C}_{11}\text{H}_{13}\text{N}_3) and a dominant peak at m/z 260.16 for the dihydrochloride form .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves two stages:

  • Formation of the Free Base:

    • Step 1: Alkylation of 4-aminopyrazole with 4-methylbenzyl chloride in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) in a polar aprotic solvent like DMF at 80–100°C .

    4-Aminopyrazole+4-Methylbenzyl chlorideBase1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-amine\text{4-Aminopyrazole} + \text{4-Methylbenzyl chloride} \xrightarrow{\text{Base}} \text{1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-amine}
    • Step 2: Salt formation by treating the free base with hydrochloric acid (HCl\text{HCl}) in an ethanol/water mixture, yielding the dihydrochloride .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
SolventDMFMaximizes nucleophilicity of 4-aminopyrazole
Temperature80–100°CAccelerates alkylation kinetics
Molar Ratio (Pyrazole:Benzyl Chloride)1:1.2Minimizes side products

Industrial-Scale Production

  • Continuous Flow Reactors: Enhance reaction efficiency and safety by maintaining precise temperature control and reducing batch variability .

  • Catalysis: Palladium-based catalysts may improve regioselectivity during alkylation, though their cost necessitates recovery systems .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The pyrazole ring undergoes electrophilic substitution at the C3 and C5 positions due to electron-rich nitrogen atoms directing incoming electrophiles:

  • Nitration: Concentrated HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 introduces a nitro group (NO2-\text{NO}_2) at C3, forming 3-nitro derivatives .

  • Halogenation: NBromosuccinimide\text{N}-Bromosuccinimide (NBS) in CCl4\text{CCl}_4 brominates C5, yielding 5-bromo intermediates for cross-coupling reactions .

Amine Functionalization

The primary amine at C4 participates in:

  • Acylation: Reacts with acetyl chloride (CH3COCl\text{CH}_3\text{COCl}) to form acetamide derivatives.

  • Reductive Alkylation: Treatment with aldehydes/ketones and NaBH4\text{NaBH}_4 produces secondary amines .

Assay TypeResultReference
COX-2 Inhibition (IC50)2.4 µM
Antiproliferative (MCF-7)GI50: 8.7 µM
Antimicrobial (E. coli)MIC: 64 µg/mL

Preclinical Studies

  • Anti-Inflammatory Models: In murine collagen-induced arthritis, a related pyrazole derivative reduced paw swelling by 40% at 10 mg/kg .

  • Analgesic Efficacy: Tail-flick tests in rats showed a 35% increase in pain threshold after 30 minutes post-administration .

Applications in Drug Discovery and Material Science

Medicinal Chemistry

  • Lead Optimization: The dihydrochloride salt’s improved solubility facilitates SAR studies in aqueous media.

  • Prodrug Development: Amine protonation enhances membrane permeability, making it a candidate for CNS-targeted prodrugs .

Material Science

  • Coordination Polymers: The pyrazole nitrogen atoms chelate metal ions (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage .

  • Photoluminescent Materials: Europium(III) complexes incorporating pyrazole ligands exhibit red emission under UV light .

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